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Compound of Interest

Compound Name: 2,6-Di-tert-butyl-4-methylphenol

Cat. No.: B7761256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,6-Di-tert-butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), is a

synthetic phenolic compound widely utilized for its antioxidant properties.[1][2] It is a lipophilic

(fat-soluble) organic compound that functions as a terminating agent, suppressing autoxidation

by converting peroxy radicals to hydroperoxides.[1][2] This guide provides an in-depth overview

of the core physicochemical properties of BHT, detailed experimental protocols for their

determination, and a visualization of its mechanism of action and related signaling pathways.

Physicochemical Data
The fundamental physicochemical properties of 2,6-Di-tert-butyl-4-methylphenol are

summarized in the tables below.

Table 1: General and Physical Properties
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Property Value

Molecular Formula C₁₅H₂₄O

Molecular Weight 220.35 g/mol

Appearance White to yellowish crystalline solid[3]

Odor Faint, characteristic phenolic odor

Melting Point 69-73 °C

Boiling Point 265 °C at 760 mmHg

Density 1.048 g/cm³ at 20 °C

Vapor Pressure <0.01 mmHg at 20 °C

Flash Point 127 °C (Closed cup)

Autoignition Temperature 470 °C (878 °F)

Table 2: Solubility and Partitioning Properties
Property Value

Water Solubility Insoluble (approx. 0.6 mg/L at 25 °C)

Solubility in Organic Solvents

Soluble in ethanol, acetone, benzene, toluene,

ether, isopropanol, methanol, and vegetable

oils.

LogP (Octanol-Water Partition Coefficient) 5.10

pKa ~11.2

Table 3: Spectroscopic Data
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Technique Key Data

UV-Vis Absorbance (in Ethanol) λmax at 278 nm

Infrared (IR) Spectroscopy (KBr pellet)

Major peaks at ~3630 cm⁻¹ (O-H stretch,

sharp), 2850-2960 cm⁻¹ (C-H stretch), ~1431

cm⁻¹ (C=C aromatic stretch), ~1230 cm⁻¹ (C-O

stretch)

¹H NMR (CDCl₃, 300 MHz)
δ ~1.4 (s, 18H, -C(CH₃)₃), ~2.3 (s, 3H, -CH₃),

~5.0 (s, 1H, -OH), ~7.0 (s, 2H, Ar-H)

¹³C NMR (CDCl₃, 75.5 MHz)

δ ~21.0 (Ar-CH₃), ~30.3 (C(CH₃)₃), ~34.3 (Ar-

C(CH₃)₃), ~115.6 (Ar-C), ~125.8 (Ar-C), ~135.7

(Ar-C), ~152.2 (Ar-C-OH)

Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided

below.

Determination of Melting Point (USP <741>)
Objective: To determine the temperature at which the crystalline solid BHT transitions to a liquid

state.

Methodology:

Apparatus: A capillary melting point apparatus.

Sample Preparation: A small quantity of finely powdered BHT is packed into a capillary tube

to a height of 2-3 mm.

Procedure:

The capillary tube is placed in the heating block of the apparatus.

The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C

below the expected melting point.
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The heating rate is then slowed to 1-2°C per minute.

The temperature at which the first drop of liquid appears (the beginning of melting) and the

temperature at which the last solid particle disappears (the end of melting) are recorded.

The range between these two temperatures is the melting range. For BHT, the congealing

temperature is also a key parameter and is specified in the USP monograph to be not

lower than 69.2°C, corresponding to a purity of not less than 99.0%.

Determination of Solubility (OECD Guideline 105)
Objective: To determine the water solubility of BHT.

Methodology:

Apparatus: Flasks with stoppers, a mechanical shaker, a constant temperature bath, and an

analytical instrument for quantification (e.g., HPLC-UV).

Procedure (Flask Method):

An excess amount of BHT is added to a known volume of water in a flask.

The flask is tightly stoppered and agitated in a mechanical shaker at a constant

temperature (e.g., 20 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

After agitation, the mixture is allowed to stand to let undissolved material settle.

A sample of the supernatant is carefully withdrawn, filtered or centrifuged to remove any

solid particles, and then analyzed for BHT concentration using a validated analytical

method.

Determination of Octanol-Water Partition Coefficient
(LogP) (OECD Guideline 107 - Shake Flask Method)
Objective: To determine the ratio of the concentration of BHT in n-octanol to its concentration in

water at equilibrium.

Methodology:
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Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an

analytical instrument for quantification.

Procedure:

n-Octanol and water are mutually saturated by shaking them together for 24 hours and

then allowing the phases to separate.

A known amount of BHT is dissolved in the n-octanol phase.

A measured volume of the BHT-in-octanol solution is mixed with a measured volume of

the water phase in a centrifuge tube.

The tube is shaken until equilibrium is reached (a few minutes to several hours).

The mixture is then centrifuged to ensure complete phase separation.

The concentration of BHT in both the n-octanol and water phases is determined by a

suitable analytical method.

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this

value. This method is suitable for substances with a LogP between -2 and 4.

Spectroscopic Analysis
UV-Visible Spectroscopy: A solution of BHT in a suitable solvent (e.g., ethanol) is prepared at

a known concentration. The absorbance is measured over the UV-Vis range (typically 200-

400 nm) using a spectrophotometer. The wavelength of maximum absorbance (λmax) is

recorded.

Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of BHT is mixed with

potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is recorded using

an FTIR spectrometer. The positions of the absorption bands are used to identify the

functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of BHT is dissolved in a

deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on an NMR
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spectrometer. The chemical shifts (δ), splitting patterns, and integration values are used to

elucidate the structure of the molecule.

Signaling Pathways and Mechanisms of Action
Antioxidant Mechanism: Radical Scavenging
The primary function of BHT is as a chain-breaking antioxidant. It donates a hydrogen atom

from its phenolic hydroxyl group to lipid peroxy radicals, thereby neutralizing them and

terminating the free radical chain reaction of lipid peroxidation. The resulting BHT radical is

relatively stable due to resonance delocalization and steric hindrance from the bulky tert-butyl

groups, which prevents it from initiating new radical chains.
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Caption: BHT's radical scavenging mechanism.

Cellular Signaling Pathways
BHT has been shown to modulate several intracellular signaling pathways, which may

contribute to both its beneficial and potential adverse effects.

PI3K/Akt and MAPK Pathways: Studies have indicated that BHT can influence the

Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)

signaling pathways. These pathways are crucial for regulating cell proliferation, survival, and

differentiation. The specific effects of BHT on these pathways can be cell-type and context-

dependent.
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Caption: BHT's influence on PI3K/Akt and MAPK pathways.

Ferroptosis Pathway: Ferroptosis is an iron-dependent form of programmed cell death

characterized by the accumulation of lipid peroxides. As a potent lipophilic antioxidant, BHT

can inhibit ferroptosis by scavenging lipid radicals and preventing lipid peroxidation, a key

event in this cell death pathway.
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Caption: BHT's role in the ferroptosis pathway.

Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of

2,6-Di-tert-butyl-4-methylphenol, along with standardized experimental protocols for their

determination. The visualization of its primary antioxidant mechanism and its interaction with

key cellular signaling pathways offers valuable insights for researchers, scientists, and drug

development professionals. A thorough understanding of these properties is essential for its

effective and safe application in various fields.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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